Enhanced Lipophilicity (LogP) of 2-[3-(Phenylmethoxy)propoxy]ethanol Drives Superior Membrane Permeability Predictions Over Shorter Benzyl-PEG Linkers
The compound exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its shorter-chain analog, 2-(benzyloxy)ethanol. While the latter has a reported LogP of 1.1955 , the extended propoxy chain in 2-[3-(phenylmethoxy)propoxy]ethanol increases the predicted LogP to approximately 1.8 [1]. This ~0.6 log unit increase translates to roughly a four-fold higher partition into lipophilic environments, a key predictor for passive membrane permeability in cellular assays [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ~1.8 (Predicted) |
| Comparator Or Baseline | 2-(benzyloxy)ethanol (CAS 622-08-2), LogP = 1.1955 |
| Quantified Difference | Approximately +0.6 log units, representing ~4x increase in lipophilicity |
| Conditions | Predicted using standard computational chemistry methods (e.g., Molinspiration, ALOGPS) for neutral species. |
Why This Matters
Higher LogP is directly correlated with improved passive diffusion across lipid bilayers, making this compound a superior choice for designing cell-permeable PROTACs or other intracellular probes where cytosolic access is critical.
- [1] Estimated using ALOGPS 2.1 program. Virtual Computational Chemistry Laboratory, 2005. (Estimate for 2-[3-(phenylmethoxy)propoxy]ethanol). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
